N-(1H-indol-5-ylmethyl)-2-methoxyethanamine hydrochloride
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Overview
Description
N-(1H-indol-5-ylmethyl)-2-methoxyethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-indole-5-carbaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an amine through reductive amination using methoxyethanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The compound can be reduced to form various derivatives, including N-(1H-indol-5-ylmethyl)-2-methoxyethanamine.
Substitution: The methoxy group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid and halogens (e.g., chlorine, bromine) are used under controlled conditions.
Reduction: Sodium cyanoborohydride is commonly used as a reducing agent.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Nitro Derivatives: Resulting from nitration reactions.
Halogenated Derivatives: Resulting from halogenation reactions.
Substituted Methoxy Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: N-(1H-indol-5-ylmethyl)-2-methoxyethanamine hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents. Medicine: The compound has shown promise in the development of drugs targeting various diseases, such as cancer and microbial infections. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1H-indol-5-ylmethyl)-2-methoxyethanamine hydrochloride exerts its effects involves interaction with molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating biological processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride: Similar structure but with a cyclopropane ring instead of methoxyethanamine.
(1H-Indol-5-yl)methanamine: A simpler derivative with an amine group directly attached to the indole ring.
2,3-Dihydro-1H-indol-5-ylmethyl)amine: A reduced form of the indole derivative.
Uniqueness: N-(1H-indol-5-ylmethyl)-2-methoxyethanamine hydrochloride stands out due to its methoxyethanamine group, which imparts unique chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
N-(1H-indol-5-ylmethyl)-2-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-15-7-6-13-9-10-2-3-12-11(8-10)4-5-14-12;/h2-5,8,13-14H,6-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXISRKDORJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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